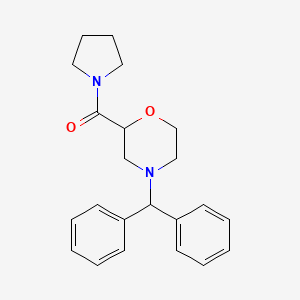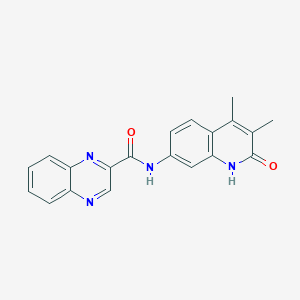![molecular formula C20H20N2O3S2 B6476995 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 2640972-35-4](/img/structure/B6476995.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the bithiophene family, which are organic compounds that contain two sulfur-containing rings. It is an interesting molecule due to its potential for use in a variety of scientific research applications, including drug development, materials science, and biochemistry.
Applications De Recherche Scientifique
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide has been studied extensively for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. The compound has also been studied for its potential use as a photosensitizer for photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to destroy cancer cells. Additionally, the compound has been studied for its potential use in materials science, as it has been found to be a highly efficient electron-acceptor material.
Mécanisme D'action
The exact mechanism of action of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is thought that the compound binds to the active site of the enzyme, preventing the enzyme from breaking down acetylcholine and thus increasing the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to be responsible for the therapeutic effects of the compound.
Biochemical and Physiological Effects
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide has been studied extensively for its potential biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme leads to increased levels of acetylcholine in the brain, which is believed to be responsible for the therapeutic effects of the compound. Additionally, the compound has been found to have antioxidant, anti-inflammatory, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide has a number of advantages and limitations for use in laboratory experiments. On the plus side, the compound is relatively easy to synthesize and is available in large quantities. Additionally, the compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, making it an ideal tool for studying the effects of acetylcholine on the brain. On the other hand, the compound is not water-soluble and must be dissolved in an organic solvent before use. Additionally, the compound has a relatively short half-life, making it difficult to use in long-term experiments.
Orientations Futures
The potential applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide are wide-ranging and there are many exciting future directions for the compound. One potential direction is the development of more potent inhibitors of acetylcholinesterase, which could be used to treat Alzheimer’s disease and other neurological disorders. Additionally, the compound could be used to develop more effective photosensitizers for photodynamic therapy, as well as for the development of new materials for use in electronic devices. Finally, the compound could be used to study the biochemical and physiological effects of acetylcholine in the brain, as well as its potential antioxidant, anti-inflammatory, and neuroprotective properties.
Méthodes De Synthèse
The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide has been accomplished using a variety of methods. The most common method is a palladium-catalyzed cross-coupling reaction between 2-bromo-5-methoxybenzaldehyde and 2-bromo-5-methylthiophene. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in an organic solvent, such as THF. The reaction is typically carried out at a temperature of 80-90°C for a period of 6-8 hours. The product is then purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-5-7-16(25-2)15(12-13)22-20(24)19(23)21-10-9-14-6-8-18(27-14)17-4-3-11-26-17/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHIPWWPQUPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476918.png)


![2-methyl-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B6476932.png)
![3-cyclopropyl-1-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476936.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6476943.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B6476962.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6476967.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide](/img/structure/B6476971.png)
![N-[(4-methoxyphenyl)methyl]-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B6476976.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6476996.png)
![3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6477000.png)
![3-(2-chlorophenyl)-5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B6477016.png)
![1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6477024.png)